molecular formula C40H44N2O19 B143318 Pradimicin FA 1 CAS No. 131426-58-9

Pradimicin FA 1

Cat. No. B143318
M. Wt: 856.8 g/mol
InChI Key: IABQXKYWFNKIFA-HBFDRNORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin FA 1 is a natural product that is produced by the bacterium Actinomadura hibisca. This compound is a member of the pradimicin family of antibiotics, which are known for their potent antifungal and antibacterial properties. Pradimicin FA 1 has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.

Mechanism Of Action

The mechanism of action of pradimicin FA 1 is not fully understood, but it is thought to involve the disruption of fungal cell membranes. This compound binds to specific components of the membrane, leading to the formation of pores that allow ions and other molecules to leak out of the cell. This disruption ultimately leads to the death of the fungal cell.

Biochemical And Physiological Effects

Pradimicin FA 1 has been shown to have a number of biochemical and physiological effects on both fungal and bacterial cells. These effects include the inhibition of DNA synthesis, the disruption of membrane integrity, and the inhibition of protein synthesis. In addition, pradimicin FA 1 has been shown to have immunomodulatory effects, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using pradimicin FA 1 in lab experiments is its potent antifungal activity. This property makes it a useful tool for studying the structure and function of fungal membranes. However, one limitation of using pradimicin FA 1 is its high cost and limited availability. This can make it difficult to perform large-scale experiments or to use the compound in clinical settings.

Future Directions

There are a number of potential future directions for research on pradimicin FA 1. One area of interest is the development of new synthetic methods for producing this compound. Another area of research could focus on the use of pradimicin FA 1 as a tool for studying the structure and function of biological membranes. Additionally, there is potential for the development of new antifungal and antibacterial drugs based on the structure of pradimicin FA 1.

Synthesis Methods

Pradimicin FA 1 is a complex molecule that is difficult to synthesize using traditional methods. However, recent advances in synthetic chemistry have led to the development of new strategies for producing this compound. One such method involves the use of genetically engineered bacteria to produce pradimicin FA 1 in large quantities.

Scientific Research Applications

Pradimicin FA 1 has been the subject of numerous scientific studies due to its potential applications in medicine and biotechnology. One area of research has focused on the compound's antifungal properties, which have been shown to be effective against a wide range of fungal pathogens. Other studies have explored the use of pradimicin FA 1 as a tool for studying the structure and function of biological membranes.

properties

CAS RN

131426-58-9

Product Name

Pradimicin FA 1

Molecular Formula

C40H44N2O19

Molecular Weight

856.8 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C40H44N2O19/c1-11-5-17-24(31(50)21(11)37(54)42-18(9-43)38(55)56)23-15(8-16-25(32(23)51)28(47)14-6-13(57-4)7-19(44)22(14)27(16)46)29(48)35(17)60-40-36(33(52)26(41-3)12(2)59-40)61-39-34(53)30(49)20(45)10-58-39/h5-8,12,18,20,26,29-30,33-36,39-41,43-45,48-53H,9-10H2,1-4H3,(H,42,54)(H,55,56)/t12-,18+,20-,26+,29+,30+,33+,34-,35+,36-,39+,40+/m1/s1

InChI Key

IABQXKYWFNKIFA-HBFDRNORSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)NC

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O)NC

synonyms

pradimicin FA 1
pradimicin FA-1

Origin of Product

United States

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